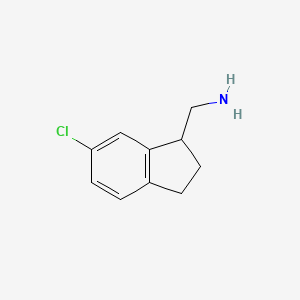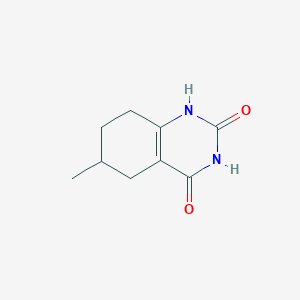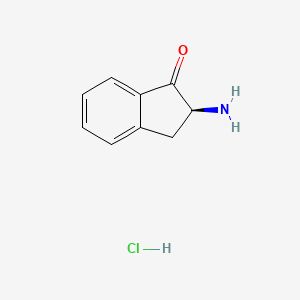![molecular formula C7H4N2O2S B11911484 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911484.png)
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound that features a fused thieno-pyrimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with formamide, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid.
Reduction: 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-methanol.
Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting bacterial enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial tRNA methyltransferase (TrmD), which is essential for bacterial growth . This inhibition occurs through binding to the active site of the enzyme, thereby blocking its activity and leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid .
- 4-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine .
Uniqueness
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor, particularly against bacterial targets, sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H4N2O2S |
|---|---|
Molekulargewicht |
180.19 g/mol |
IUPAC-Name |
4-oxo-3H-thieno[3,2-d]pyrimidine-7-carbaldehyde |
InChI |
InChI=1S/C7H4N2O2S/c10-1-4-2-12-6-5(4)8-3-9-7(6)11/h1-3H,(H,8,9,11) |
InChI-Schlüssel |
HKRWRBZXMOWBPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(S1)C(=O)NC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11911510.png)

